Disperse Yellow 232

Description

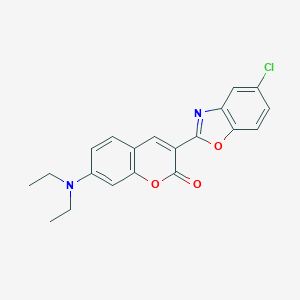

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNSBRVOBGWOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067941 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35773-43-4, 94945-27-4, 129038-03-5 | |

| Record name | Macrolex yellow | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Yellow 232: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 232, a fluorescent coumarin-based dye, is a significant colorant in the textile industry and a compound of interest in various research fields due to its unique photophysical properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the applications of this versatile molecule.

Chemical Structure and Identification

Disperse Yellow 232 is chemically known as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one. Its structure features a coumarin (B35378) core, which is responsible for its fluorescent properties, substituted with a diethylamino group at the 7-position and a 5-chlorobenzoxazolyl group at the 3-position.

Table 1: Chemical Identification of Disperse Yellow 232

| Identifier | Value |

| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one |

| CAS Number | 35773-43-4 |

| Molecular Formula | C₂₀H₁₇ClN₂O₃[1] |

| Molecular Weight | 368.81 g/mol [1] |

| Synonyms | C.I. 55165, C.I. Disperse Yellow 232, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin |

Physicochemical and Spectroscopic Properties

Disperse Yellow 232 is a yellow crystalline solid with low solubility in water, a characteristic property of disperse dyes, making it suitable for dyeing hydrophobic fibers like polyester (B1180765).

Table 2: Physicochemical and Spectroscopic Data for Disperse Yellow 232

| Property | Value |

| Appearance | Yellow powder |

| Melting Point | 195-196 °C[1] |

| Boiling Point | 575.4 ± 60.0 °C at 760 Torr (Predicted)[1] |

| Density | 1.354 ± 0.06 g/cm³ (Predicted)[1] |

| Excitation Wavelength (λex) | 452 nm[1] |

| Emission Wavelength (λem) | 484 nm[1] |

| Solubility | Insoluble in water |

Experimental Protocols

Synthesis of Disperse Yellow 232: A Representative Three-Component Reaction

The synthesis of 3-benzoxazolyl-coumarin derivatives like Disperse Yellow 232 can be efficiently achieved through a one-pot, three-component condensation reaction. This method offers advantages in terms of procedural simplicity and reduced waste.

Materials:

-

4-(diethylamino)salicylaldehyde

-

Ethyl cyanoacetate

-

n-Butanol (as solvent)

-

Catalyst (e.g., piperidine (B6355638), L-proline)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Recrystallization solvents (e.g., ethanol (B145695), acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-(diethylamino)salicylaldehyde, ethyl cyanoacetate, and 2-amino-4-chlorophenol in n-butanol.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or L-proline, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield pure Disperse Yellow 232.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Dyeing of Polyester Fabric with Disperse Yellow 232

This protocol outlines a standard high-temperature, high-pressure (HTHP) exhaust dyeing method for polyester, which is necessary for the effective diffusion of disperse dyes into the fiber.

Materials:

-

Polyester fabric, pre-scoured and dried

-

Disperse Yellow 232 dye

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Levelling agent (optional)

-

High-temperature, high-pressure dyeing apparatus

-

Beakers, graduated cylinders, and a pH meter

Procedure:

-

Dye Bath Preparation:

-

Prepare a stock dispersion of Disperse Yellow 232 by pasting the required amount of dye (e.g., 1-3% on weight of fabric) with an equal amount of a dispersing agent and then diluting with a small amount of warm water.

-

Fill the dyeing apparatus with water (liquor ratio, e.g., 10:1 to 20:1).

-

Add the dispersing agent and an optional levelling agent to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]

-

Add the prepared dye dispersion to the dye bath and stir well.

-

-

Dyeing Process:

-

Introduce the polyester fabric into the dye bath at a temperature of about 60°C.[2]

-

Seal the dyeing apparatus and gradually raise the temperature to 130°C over 30-45 minutes.[2]

-

Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2]

-

Slowly cool the dye bath to 70-80°C.

-

-

After-treatment (Reduction Clearing):

-

Drain the dye bath and rinse the fabric with hot water.

-

Prepare a fresh bath containing sodium hydrosulfite (1-2 g/L) and caustic soda (1-2 g/L).[3]

-

Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[3]

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

Neutralize the fabric with a dilute acetic acid solution if necessary.

-

Dry the dyed fabric.

-

Applications and Research Interest

Disperse Yellow 232 is primarily used in the textile industry for the dyeing of polyester and other synthetic fibers, imparting a vibrant, fluorescent yellow color with good fastness properties.[4] Beyond its role as a dye, its fluorescent nature makes it a candidate for research in areas such as:

-

Fluorescent probes and sensors: The sensitivity of the fluorescence of coumarin derivatives to their local environment can be exploited for the development of chemical sensors.

-

Organic light-emitting diodes (OLEDs): Fluorescent organic molecules are fundamental components in OLED technology.

-

Biomedical imaging: As a fluorochrome, it has potential applications in cellular imaging and diagnostics.

Safety and Handling

While generally considered safe for its intended use in textiles, standard laboratory safety precautions should be observed when handling Disperse Yellow 232 powder. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. CN102295837A - Preparation method for disperse yellow dye - Google Patents [patents.google.com]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105462286A - Synthesizing method of disperse yellow dye - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Disperse Yellow 232

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 232, with the Colour Index name C.I. Disperse Yellow 232 and CAS number 35773-43-4, is a fluorescent coumarin (B35378) dye.[1] Its chemical structure is defined as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one. This dye is utilized in the textile industry for dyeing synthetic fibers such as polyester, as well as in the formulation of printing inks and plastics.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of Disperse Yellow 232, including detailed experimental protocols and a summary of its key physicochemical and spectroscopic properties.

Physicochemical Properties

Disperse Yellow 232 is a yellow powder that is insoluble in water.[2] Its properties make it suitable for application as a disperse dye, where fine particles of the dye are dispersed in an aqueous medium to color hydrophobic fibers.

| Property | Value | Reference |

| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | --INVALID-LINK-- |

| CAS Number | 35773-43-4 | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₁₇ClN₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 368.81 g/mol | --INVALID-LINK-- |

| Appearance | Yellow powder | --INVALID-LINK-- |

| Melting Point | 195-196 °C | --INVALID-LINK-- |

| Boiling Point | 575.4±60.0 °C at 760 Torr | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Synthesis

The synthesis of Disperse Yellow 232 is achieved through a multi-step process involving the formation of a methine dye intermediate followed by a condensation reaction. This method is adapted from a patented procedure for preparing similar coumarin-based fluorescent dyes.

Synthesis Pathway

The overall synthesis can be visualized as a two-step process:

Caption: Synthesis pathway of Disperse Yellow 232.

Experimental Protocol

Step 1: Synthesis of the Methine Dye Intermediate

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(N,N-diethylamino)-2-hydroxybenzaldehyde and 4.5 g of cyanoacetamide in 150 mL of methanol.

-

To this solution, add 0.3 g of piperidine as a basic catalyst.

-

Stir the reaction mixture at room temperature for 7 hours.

-

Collect the precipitated crude product by filtration.

-

Wash the crude product with 150 mL of methanol and dry to obtain the methine dye intermediate.

Step 2: Synthesis of Disperse Yellow 232

-

Prepare a mixed solvent of 150 mL of methanol and 30 mL of acetic acid.

-

In this solvent, dissolve 2.0 g of the methine dye intermediate prepared in Step 1 and 1.1 g of 2-amino-4-chlorophenol.

-

Slowly heat the mixture with stirring to 60-65 °C and maintain this temperature for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction solution to obtain the crude Disperse Yellow 232.

-

Wash the crude product with 50 mL of methanol and dry to yield the final product.

Characterization

Characterization Workflow

Caption: Experimental workflow for the characterization of Disperse Yellow 232.

Spectroscopic Data (Expected)

The following table summarizes the expected spectroscopic data for Disperse Yellow 232 based on the analysis of analogous compounds.

| Technique | Expected Observations |

| UV-Visible Spectroscopy | A major absorption peak (λmax) is expected in the range of 450-480 nm, characteristic of the extended π-conjugation in the coumarin-benzoxazole system. |

| FTIR Spectroscopy (cm⁻¹) | - ~3130: C-H stretching (aromatic)- ~2960, ~2920: C-H stretching (aliphatic)- ~1720: C=O stretching (lactone)- ~1620: C=N stretching- ~1590, ~1460: C=C stretching (aromatic)- ~1260: C-O stretching- ~1095: C-N stretching- ~800: C-Cl stretching |

| ¹H NMR Spectroscopy (ppm) | - ~1.4-1.6 (t, 6H): -CH₃ of diethylamino group- ~3.4-3.6 (q, 4H): -CH₂ of diethylamino group- ~6.6-8.6 (m, 7H): Aromatic protons |

| ¹³C NMR Spectroscopy (ppm) | - ~12-13: -CH₃ of diethylamino group- ~44-45: -CH₂ of diethylamino group- ~108-150: Aromatic and vinyl carbons- ~164: C=O (lactone) |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z ≈ 368.8, corresponding to the molecular weight of the compound. |

Experimental Protocols for Characterization

UV-Visible Spectroscopy

-

Instrument: A standard double-beam UV-Vis spectrophotometer.

-

Protocol:

-

Prepare a dilute solution of Disperse Yellow 232 in a suitable solvent (e.g., ethanol (B145695) or chloroform).

-

Use the pure solvent as a blank for baseline correction.

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: An FTIR spectrometer.

-

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried dye sample with potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic functional group peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Protocol:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

-

Mass Spectrometry

-

Instrument: A mass spectrometer with a suitable ionization source (e.g., ESI or EI).

-

Protocol:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

-

Conclusion

This technical guide outlines a reliable method for the synthesis of Disperse Yellow 232 and provides a framework for its comprehensive characterization. The provided protocols and expected data serve as a valuable resource for researchers and professionals working with this class of fluorescent dyes. The synthesis involves a two-step process, and the characterization relies on standard spectroscopic techniques to confirm the identity and purity of the final product.

References

An In-depth Technical Guide to the Spectroscopic Data of Disperse Yellow 232

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 232, with the chemical name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, is a fluorescent dye belonging to the coumarin (B35378) class.[1] While primarily utilized in the textile industry for dyeing polyester (B1180765) fibers, its inherent fluorescence and structural motifs present potential applications in biomedical research, including as a fluorescent probe. A thorough understanding of its spectroscopic properties is paramount for any such application. This guide provides a comprehensive summary of the available spectroscopic data for Disperse Yellow 232 and outlines detailed experimental protocols for its characterization.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Disperse Yellow 232 is essential for its application and analysis.

| Property | Value | Reference |

| CAS Number | 35773-43-4 | [1] |

| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [] |

| Molecular Weight | 368.81 g/mol | [][3] |

| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [] |

| Melting Point | 195-196 °C | [] |

| Boiling Point | 575.4 ± 60.0 °C at 760 Torr (Predicted) | [] |

| Appearance | Fluorescent green-light yellow powder | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic parameters for Disperse Yellow 232.

UV-Visible Absorption and Fluorescence Spectroscopy

Disperse Yellow 232 exhibits characteristic absorption and emission spectra, which are fundamental to its application as a fluorescent dye.

| Parameter | Wavelength (nm) | Solvent/Conditions |

| Excitation Maximum (λex) | 452 | Not specified |

| Emission Maximum (λem) | 484 | Not specified |

Data sourced from BOC Sciences.[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak assignments are not publicly available, an NMR spectrum for Disperse Yellow 232 is noted to exist in the Wiley Science Solutions' SpectraBase.[4] Researchers requiring detailed structural confirmation are encouraged to consult this resource.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for Disperse Yellow 232, based on standard practices for coumarin derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of Disperse Yellow 232.

Materials:

-

Disperse Yellow 232

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or chloroform)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of Disperse Yellow 232 in the chosen solvent at a concentration of approximately 1 mg/mL. From this, prepare a dilute working solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrument Calibration: Use the pure solvent as a blank to calibrate the spectrophotometer to zero absorbance.

-

Data Acquisition: Record the absorbance spectrum of the working solution over a wavelength range of approximately 200-600 nm.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima of Disperse Yellow 232.

Materials:

-

Disperse Yellow 232

-

Spectroscopic grade solvent

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of Disperse Yellow 232 in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 484 nm) and scan a range of excitation wavelengths (e.g., 350-470 nm). The wavelength that gives the highest emission intensity is the excitation maximum (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex (e.g., 452 nm) and scan the emission wavelengths over a suitable range (e.g., 460-600 nm). The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of Disperse Yellow 232.

Materials:

-

Disperse Yellow 232

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Disperse Yellow 232 in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is typical.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a disperse dye like Disperse Yellow 232.

Chemical Structure of Disperse Yellow 232

The structural formula of Disperse Yellow 232 is presented below.

References

Disperse Yellow 232 molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Disperse Yellow 232. It also explores the potential biological activity of this coumarin-based dye, focusing on its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.

Core Compound Data

Disperse Yellow 232, a synthetic dye belonging to the coumarin (B35378) class of compounds, is recognized for its fluorescent properties and has applications in both the textile industry and biomedical research.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [2] |

| Molecular Weight | 368.81 g/mol | [2] |

| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [3] |

| CAS Number | 35773-43-4 | |

| Synonyms | C.I. 55165, Solvent Yellow 160:1 | |

| Appearance | Yellow powder | |

| Melting Point | 195-196 °C | |

| Boiling Point | 575.4±60.0 °C at 760 Torr |

Experimental Protocols

Synthesis of Disperse Yellow 232: One-Pot Reaction

A reported method for the synthesis of Disperse Yellow 232 and its derivatives involves a one-pot reaction that simplifies the process, increases yield, and reduces cost compared to multi-step approaches.[4]

Materials:

-

Ethyl cyanoacetate

-

4-N,N-diethylamino salicylaldehyde

-

4-chloro-2-aminophenol (as the o-aminophenol derivative)

-

Aprotic polar solvent (e.g., Dimethylformamide - DMF)

-

Organic acid or organic base catalyst (e.g., piperidine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl cyanoacetate, 4-N,N-diethylamino salicylaldehyde, and 4-chloro-2-aminophenol in an aprotic polar solvent.

-

Add a catalytic amount of an organic acid or base.

-

Heat the mixture to reflux and maintain the reaction for 10 to 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated through standard post-treatment procedures, which may include precipitation by adding a non-solvent, followed by filtration, washing, and drying.

Analytical Protocol: LC-MS/MS for Detection in Textiles

The following protocol outlines a general procedure for the extraction and analysis of Disperse Yellow 232 from textile samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[5][6][7]

Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Textile sample

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm PTFE)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

1. Sample Extraction: a. Cut approximately 1 gram of the textile sample into small pieces. b. Place the sample in a flask and add 20 mL of methanol. c. Sonicate the sample in an ultrasonic bath for 30 minutes at 50°C.[6] d. Centrifuge the extract at 10,000 rpm for 10 minutes.[6] e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.[6]

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from high aqueous to high organic content to ensure separation.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Biological Activity and Signaling Pathway

Coumarin derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties.[8][9][10] Studies on similar 7-substituted coumarin compounds suggest that a potential mechanism for this anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a key regulator of the inflammatory response.

Inhibition of NF-κB Signaling Pathway by Coumarin Derivatives

Caption: Proposed inhibition of the NF-κB signaling pathway by Disperse Yellow 232.

References

- 1. Disperse Yellow 232 | 35773-43-4 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. CN1760194A - Method for synthesizing 3-(5'-substitution-2-benzoxazole group)-7-diethyl amino group H-1-benzopyrans-2-ketone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. mdpi.com [mdpi.com]

- 8. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Disperse Yellow 232 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 232 (C.I. 55165; CAS No. 35773-43-4) is a fluorescent coumarin-based dye utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical for various applications beyond textiles, including ink formulations, plastic coloration, and potentially in specialized research contexts. This guide provides a comprehensive overview of the available solubility information for Disperse Yellow 232 and presents a detailed experimental protocol for its quantitative determination.

Core Properties of Disperse Yellow 232

-

Molecular Formula: C₂₀H₁₇ClN₂O₃[]

-

Molecular Weight: 368.81 g/mol

-

Appearance: Yellow powder[3]

-

Melting Point: 195-196 °C[4]

Quantitative Solubility Data

Specific quantitative solubility data for Disperse Yellow 232 in a wide range of common organic solvents is not extensively available in public literature. Disperse dyes, by nature, are characterized by their very low solubility in water.[3] The recrystallization of Disperse Yellow 232 from N,N-dimethylformamide (DMF) indicates its solubility in this solvent, particularly at elevated temperatures.[4]

The following table summarizes the available qualitative data and serves as a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |

| Water | Ambient | Insoluble[3] | Insoluble | Characteristic of disperse dyes. |

| N,N-Dimethylformamide (DMF) | Ambient | Data to be determined | Data to be determined | Soluble; used for recrystallization.[4] |

| Acetone | 25 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | |

| Toluene | 25 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Spectrophotometric Determination of Solubility

The most common and reliable method for determining the solubility of a colored compound like Disperse Yellow 232 is the shake-flask method coupled with UV-Vis spectrophotometry. This protocol is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.[5]

Objective

To determine the saturation solubility of Disperse Yellow 232 in a specific organic solvent at a constant temperature.

Materials and Equipment

-

Disperse Yellow 232 (high purity solid)

-

Selected organic solvents (analytical or HPLC grade)

-

UV-Vis Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 100 mL)

-

Pipettes (various sizes)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

-

Scintillation vials or sealed flasks

Methodology

The procedure is divided into two main parts: establishing a calibration curve and measuring the saturated solution.

Part 1: Preparation of Standard Solutions and Calibration Curve

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of Disperse Yellow 232 in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 350-550 nm) to identify the λmax, the wavelength at which the dye exhibits the strongest absorbance. All subsequent absorbance measurements will be taken at this wavelength.

-

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of pure Disperse Yellow 232 (e.g., 10 mg).

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of the solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., 100 mg/L).

-

-

Prepare a Series of Standard Solutions:

-

Perform serial dilutions of the stock solution to create a set of at least five standard solutions of decreasing, known concentrations. These concentrations should span the expected linear range of the spectrophotometer.

-

-

Measure Absorbance and Generate Calibration Curve:

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank to zero the spectrophotometer.[6]

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a reliable calibration curve.

-

Part 2: Preparation and Measurement of the Saturated Solution

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of Disperse Yellow 232 to a sealed flask or vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible after mixing.

-

Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the mixture to stand undisturbed at the constant temperature for several hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously established calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of this diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation from the calibration curve (Concentration = (Absorbance - c) / m) to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution. This value is the solubility of Disperse Yellow 232 in that solvent at the specified temperature.

-

Convert the solubility to the desired units (e.g., g/L or mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical dependencies of the solubility determination protocol.

Caption: Experimental workflow for determining dye solubility.

Caption: Logical dependencies for accurate solubility determination.

References

Unveiling the Glow: A Technical Guide to the Photophysical Properties of Coumarin-Based Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based disperse dyes, a prominent class of fluorescent molecules, are integral to a myriad of scientific disciplines, from advanced materials to biomedical imaging and diagnostics. Their utility is intrinsically linked to their fascinating photophysical properties, which are highly sensitive to their molecular structure and surrounding environment. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of these dyes, detailed experimental protocols for their characterization, and a visual exploration of the underlying principles.

Core Photophysical Properties: A Quantitative Overview

The interaction of coumarin (B35378) dyes with light is governed by a set of key photophysical parameters. Understanding these quantitative descriptors is crucial for selecting the appropriate dye for a specific application and for designing novel coumarin derivatives with tailored properties. The following tables summarize the photophysical data for a selection of coumarin-based disperse dyes in various solvents.

Table 1: Absorption and Emission Properties of Selected Coumarin Dyes

| Coumarin Dye | Solvent | λmax (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) |

| Coumarin 1 | Ethanol | 373 | 25,000 | 450 | 77 |

| Acetonitrile | 370 | - | 435 | 65 | |

| Cyclohexane | 355 | - | 390 | 35 | |

| Coumarin 153 | Ethanol | 423 | 41,000 | 530 | 107 |

| Acetonitrile | 420 | - | 515 | 95 | |

| Cyclohexane | 390 | - | 455 | 65 | |

| Coumarin 30 | Ethanol | 408 | 33,000 | 505 | 97 |

| Acetonitrile | 405 | - | 485 | 80 | |

| Dioxane | 397 | - | 455 | 58 | |

| C.I. Disperse Yellow 82 | Methanol | - | - | - | - |

| Ethanol | - | - | - | - | |

| DMF | - | - | - | - |

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Coumarin Dyes

| Coumarin Dye | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Coumarin 1 | Ethanol | 0.73 | 2.2 |

| Acetonitrile | 0.60 | - | |

| Cyclohexane | 0.95 | - | |

| Coumarin 153 | Ethanol | 0.53 | 4.1 |

| Acetonitrile | 0.42 | - | |

| Cyclohexane | 0.90 | - | |

| Coumarin 30 | Ethanol | 0.65 | 3.8 |

| Acetonitrile | 0.55 | - | |

| Dioxane | 0.85 | - | |

| Coumarin 6 | Ethanol | 0.78 | 2.4 |

Experimental Protocols: A Practical Guide

Accurate and reproducible characterization of the photophysical properties of coumarin dyes relies on standardized experimental protocols. This section provides detailed methodologies for key spectroscopic techniques.

Synthesis of Coumarin-Based Disperse Dyes

The synthesis of the coumarin scaffold is often achieved through classic condensation reactions. The Pechmann and Knoevenagel condensations are two of the most common and versatile methods.

Example: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

-

Reaction Setup: In a round-bottom flask, combine resorcinol (B1680541) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or Amberlyst-15 resin, to the mixture while cooling in an ice bath to control the initial exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 110-120 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into crushed ice to precipitate the crude product.

-

Purification: Filter the solid product, wash it with cold water, and recrystallize from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.[1][2]

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light, providing insights into its electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation:

-

Prepare a stock solution of the coumarin dye in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 10-3 M.

-

From the stock solution, prepare a dilute working solution (e.g., 10-5 to 10-6 M) to ensure the absorbance reading at the maximum absorption wavelength (λmax) is within the linear range of the instrument (typically 0.1 to 1.0).[3]

-

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the coumarin dye solution over a suitable wavelength range (e.g., 250-700 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the path length of the cuvette and the concentration of the solution are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source, monochromators for both excitation and emission, and a detector.

-

Sample Preparation: Use the same dilute working solution prepared for UV-Vis spectroscopy to avoid inner filter effects.

-

Measurement:

-

Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.

-

Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., if λex is 420 nm, scan from 430 nm to 700 nm).

-

It is also useful to record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem) and scanning the excitation wavelength. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The difference between λem and λmax is the Stokes shift.

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized fluorescent standard, is a widely used technique.[4][5][6][7]

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The following equation is used:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Procedure:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the coumarin dye being tested (e.g., quinine (B1679958) sulfate, rhodamine 6G, or another coumarin with a known Φf).

-

Prepare Solutions: Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.01 to 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the slopes from the plots in the modified equation:

Φf,sample = Φf,std * (Slopesample / Slopestd) * (η2sample / η2std)

-

-

Measurement of Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.[8][9][10][11][12]

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Use a dilute solution of the coumarin dye to avoid concentration-dependent effects.

-

Measurement:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation events.

-

-

Data Analysis:

-

A histogram of the time differences is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the equation is I(t) = I0 * exp(-t/τf), where I(t) is the intensity at time t, and I0 is the initial intensity.

-

Visualizing the Core Concepts

To further elucidate the photophysical processes and experimental workflows, the following diagrams are provided.

Caption: General experimental workflow for characterizing coumarin dyes.

References

- 1. iajpr.com [iajpr.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. A practical guide to time-resolved fluorescence microscopy and spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. chemistry.montana.edu [chemistry.montana.edu]

An In-depth Technical Guide on Disperse Yellow 232 and its Synonym Solvent Yellow 160:1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Yellow 232, also known by its synonym Solvent Yellow 160:1, is a fluorescent coumarin-based benzoxazole (B165842) dye. Its primary applications are in the coloration of plastics and synthetic textiles, such as polyester (B1180765) fibers. While it is valued for its vibrant color and good fastness properties, a comprehensive understanding of its chemical, physical, and toxicological characteristics is essential for its safe handling and for the assessment of its potential biological interactions, a subject of increasing interest to researchers in materials science and drug development. This technical guide provides a consolidated overview of the available scientific and technical data on Disperse Yellow 232, including its physicochemical properties, synthesis, analytical methods, and a review of its toxicological profile based on available data and studies of structurally related compounds. Detailed experimental protocols for its synthesis and for key toxicological assays are provided to support further research. Due to a lack of specific studies on the metabolic and signaling pathways of Disperse Yellow 232, a hypothetical metabolic pathway is proposed based on the known biotransformation of its core chemical moieties.

Chemical and Physical Properties

Disperse Yellow 232 is a synthetic organic compound characterized by a coumarin (B35378) core linked to a chlorinated benzoxazole moiety. There are some inconsistencies in the reported literature regarding its precise molecular formula and CAS number, which are noted below.

Table 1: Chemical Identifiers for Disperse Yellow 232 / Solvent Yellow 160:1

| Identifier | Value(s) |

| Chemical Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[] |

| Synonyms | C.I. Disperse Yellow 232, C.I. Solvent Yellow 160:1, C.I. 55165, Fluorescent Yellow 10HGN[2] |

| CAS Number | 35773-43-4 (primary), 94945-27-4, 129038-03-5[2][3][4] |

| Molecular Formula | C₂₀H₁₇ClN₂O₃ (most common), C₂₀H₁₉ClN₂O₃, C₂₀H₁₅N₅O₄[3][4][5] |

| Molecular Weight | 368.81 g/mol [][3] |

Table 2: Physicochemical Properties of Disperse Yellow 232 / Solvent Yellow 160:1

| Property | Value(s) | Source(s) |

| Appearance | Greenish-yellow powder | [6] |

| Melting Point | 195-196 °C, 209 °C, 240 °C | [2],[6] |

| Boiling Point | 575.4 ± 60.0 °C at 760 Torr | [] |

| Density | 1.354 ± 0.06 g/cm³, 1.45 g/cm³ | [],[6] |

| Solubility | Insoluble in water. Soluble in acetone, butyl acetate, methylbenzene, dichloromethane, and ethyl alcohol. | [2][6] |

| Excitation Maximum | 452 nm | [] |

| Emission Maximum | 484 nm | [] |

Toxicological Profile

The toxicological data specifically for Disperse Yellow 232 are limited. Much of the understanding of its potential hazards is inferred from studies on structurally related disperse dyes, coumarin, and benzoxazole derivatives.

Table 3: Summary of Toxicological Data for Disperse Yellow 232 / Solvent Yellow 160:1 and Related Compounds

| Endpoint | Test Substance | Result | Source(s) |

| Acute Oral Toxicity | Solvent Yellow 160:1 | LD50 (Rat): 8150 mg/kg | [7] |

| Aquatic Toxicity | Solvent Yellow 160:1 | LC50 (Fish): 1100 mg/L | [7] |

| Skin Irritation | Solvent Yellow 160:1 | Not classified as an irritant | [8] |

| Eye Irritation | Solvent Yellow 160:1 | Not classified as an irritant | [8] |

| Skin Sensitization | Disperse Yellow 3 | Weak sensitizer | [9] |

| Genotoxicity | Disperse Yellow 3 | Mutagenic in some systems | [10] |

| Carcinogenicity | Disperse Yellow 3 | Carcinogenic in male rats and female mice | [10] |

Experimental Protocols

Synthesis of Solvent Yellow 160:1

This protocol is based on a green synthesis process described in patent literature, aiming to reduce the use of hazardous reagents.

Objective: To synthesize 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one.

Materials:

-

4-N,N-diethylaminosalicylaldehyde

-

Ethyl cyanoacetate (B8463686)

-

4-chloro-2-aminophenol

-

Catalyst (e.g., piperidine (B6355638) or a proprietary catalyst as mentioned in patents)

-

Organic solvent (e.g., ethanol, methanol (B129727), or a C1-C8 alcohol)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-N,N-diethylaminosalicylaldehyde and ethyl cyanoacetate in the chosen organic solvent.

-

Condensation: Add a catalytic amount of piperidine (or the specified catalyst). Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Intermediate Formation: Once the initial reaction is complete, add 4-chloro-2-aminophenol to the reaction mixture.

-

Cyclization: Continue to reflux the mixture for an additional 2-8 hours until the formation of the final product is observed by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

-

Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove impurities.

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Caption: Synthesis workflow for Disperse Yellow 232.

Analytical Method: Quantification by HPLC-MS/MS

This generalized protocol is for the quantitative analysis of Disperse Yellow 232 in a textile matrix.

Objective: To determine the concentration of Disperse Yellow 232 in a textile sample using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials and Equipment:

-

Textile sample

-

Methanol (HPLC grade)

-

Chlorobenzene (B131634) (for extraction)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid or phosphoric acid

-

Disperse Yellow 232 analytical standard

-

Ultrasonic bath

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the textile sample.

-

Extract the dye using a suitable solvent such as chlorobenzene or methanol in an ultrasonic bath for 30-60 minutes.[7][11]

-

Centrifuge the sample and collect the supernatant.

-

Evaporate the solvent and redissolve the extract in a known volume of methanol or the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid (e.g., 0.1%).[7]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the appropriate precursor to product ion transitions for Disperse Yellow 232.

-

-

-

Quantification:

-

Prepare a calibration curve using the analytical standard of Disperse Yellow 232.

-

Quantify the amount of Disperse Yellow 232 in the sample by comparing its peak area to the calibration curve.

-

Caption: Analytical workflow for Disperse Yellow 232.

Toxicological Assay: Murine Local Lymph Node Assay (LLNA)

This protocol provides a generalized procedure for assessing the skin sensitization potential of a disperse dye.[8][12][13]

Objective: To determine the skin sensitization potential of Disperse Yellow 232.

Materials and Equipment:

-

Female CBA/J mice

-

Disperse Yellow 232

-

Vehicle (e.g., acetone:olive oil, 4:1)

-

Positive control (e.g., a known sensitizer)

-

³H-methyl thymidine (B127349) or other proliferation marker

-

Scintillation counter or other appropriate detector

-

Micropipettes

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals for at least 5 days. Randomly assign mice to control and treatment groups.

-

Dose Preparation: Prepare a series of concentrations of Disperse Yellow 232 in the chosen vehicle.

-

Topical Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle control, or positive control to the dorsal surface of each ear of the mice.

-

Proliferation Marker Administration: On day 6, inject each mouse intravenously with ³H-methyl thymidine.

-

Lymph Node Excision and Processing: Five hours after the injection, humanely euthanize the mice and excise the draining auricular lymph nodes. Prepare a single-cell suspension from the lymph nodes of each mouse.

-

Measurement of Proliferation: Measure the incorporation of ³H-methyl thymidine into the lymph node cells using a scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating sensitization potential.

Proposed Metabolic Pathway and Signaling

Specific studies on the metabolism and interaction of Disperse Yellow 232 with cellular signaling pathways are not currently available. However, based on its chemical structure, a hypothetical metabolic pathway can be proposed. The coumarin and benzoxazole moieties are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.

Proposed Metabolic Pathway: The metabolism of Disperse Yellow 232 is likely to involve two main routes:

-

Coumarin Metabolism: The coumarin ring can undergo hydroxylation, particularly at the 7-position, a reaction often catalyzed by CYP2A6. The diethylamino group may also be de-ethylated.

-

Benzoxazole Metabolism: The benzoxazole ring can also be hydroxylated at various positions on the benzene (B151609) ring.

These metabolic transformations would increase the water solubility of the compound, facilitating its excretion.

Caption: Proposed metabolic pathway for Disperse Yellow 232.

Conclusion

Disperse Yellow 232 / Solvent Yellow 160:1 is a commercially important fluorescent dye with well-defined applications in the polymer and textile industries. This technical guide has compiled the available data on its chemical and physical properties, providing a resource for researchers. While specific toxicological data for this compound are sparse, information from related disperse dyes suggests a potential for skin sensitization and genotoxicity, warranting careful handling and further investigation. The provided experimental protocols for synthesis, analysis, and toxicological assessment offer a framework for future studies. The proposed metabolic pathway highlights the need for research into the biotransformation of this compound to fully understand its biological activity and potential risks. Further studies are crucial to fill the existing data gaps and to provide a more definitive understanding of the interaction of Disperse Yellow 232 with biological systems.

References

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. Page loading... [guidechem.com]

- 6. China Solvent Yellow 160:1 / CAS 35773-43-4 factory and manufacturers | Precise Color [precisechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. View Attachment [cir-reports.cir-safety.org]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Local lymph node assay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Toxicological Profile of Disperse Yellow 232

Introduction

Disperse Yellow 232, with the chemical formula C20H17ClN2O3, is a fluorescent coumarin (B35378) dye used in the textile industry for dyeing synthetic fibers such as polyester.[1] Due to its classification as a disperse dye and a coumarin derivative, its toxicological profile can be inferred by examining the known hazards associated with these chemical classes. Disperse dyes are known for their potential to cause skin sensitization and for some to be carcinogenic.[2] Coumarin and its derivatives have been studied for their potential hepatotoxicity and carcinogenic effects.[3][4][5]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one |

| Synonyms | C.I. Disperse Yellow 232, C.I. 55165, Solvent Yellow 160:1 |

| CAS Number | 35773-43-4[1] |

| Molecular Formula | C20H17ClN2O3[6] |

| Molecular Weight | 368.81 g/mol [6] |

| Appearance | Yellow powder |

| Solubility | Insoluble in water[1] |

Toxicological Data Summary (Based on Analogous Compounds)

Quantitative toxicological data for Disperse Yellow 232 is scarce. The following tables summarize representative data for other disperse dyes and the parent compound, coumarin.

Table 1: Acute Toxicity of Analogous Disperse Dyes

| Substance | Test Organism | Route | LD50 |

| Disperse Red 1 | Mouse | Oral | >2,000 mg/kg |

| Disperse Blue 1 | Rat | Oral | >2,000 mg/kg |

| Disperse Orange 3 | Rat | Oral | >2,000 mg/kg |

Note: This data is indicative of the generally low acute toxicity of many disperse dyes via the oral route.

Table 2: Genotoxicity of Analogous Disperse Dyes and Coumarin Metabolites

| Substance/Metabolite | Test System | Result |

| p-Phenylenediamine (from Disperse Yellow 7) | Ames Test | Positive[7] |

| 4-Aminoazobenzene (from Disperse Yellow 7) | IARC Classification | Group 2B (Possibly carcinogenic to humans)[7] |

| 4-Aminobiphenyl (from Disperse Yellow 7) | IARC Classification | Group 1 (Carcinogenic to humans)[7] |

| Coumarin | In vitro mammalian cell gene mutation assay | Negative |

| Coumarin 3,4-epoxide | In vitro mammalian cell gene mutation assay | Positive |

Table 3: Carcinogenicity of Analogous Disperse Dyes and Coumarin

| Substance | Test Organism | Route | Findings |

| Disperse Yellow 3 | Male Rats | Oral | Hepatocellular adenomas[8] |

| Disperse Yellow 3 | Female Mice | Oral | Hepatocellular adenomas and malignant lymphomas[8] |

| Coumarin | Rats | Oral | Liver and lung tumors[4] |

Table 4: Skin Sensitization of Disperse Dyes

| Substance | Test Type | Result |

| Disperse Yellow 3 | Human Patch Test | Positive in sensitized individuals |

| Disperse Blue 124 | Human Patch Test | Positive in sensitized individuals |

| Disperse Red 1 | Human Patch Test | Positive in sensitized individuals |

Note: Disperse dyes are a well-known cause of contact dermatitis.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of dyes are crucial for data interpretation and replication. Below are representative methodologies for key assays.

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Methodology:

-

Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations are selected.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.

-

Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal glucose agar (B569324) medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a positive result.[7]

-

In Vitro Mammalian Chromosomal Aberration Test

-

Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.

-

Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation.

-

Harvesting: After a suitable incubation period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Analysis: Chromosome preparations are stained and analyzed microscopically for structural aberrations.

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to the toxicology of disperse dyes and coumarin derivatives.

Conclusion

While specific toxicological data for Disperse Yellow 232 is limited, its classification as a disperse dye and a coumarin derivative suggests several potential hazards that warrant careful consideration. The primary concerns are skin sensitization, a common issue with disperse dyes, and the potential for hepatotoxicity and carcinogenicity, which are associated with the coumarin scaffold and the metabolic breakdown products of some disperse dyes. Further research, including specific toxicological testing of Disperse Yellow 232, is necessary to definitively characterize its toxicological profile and establish safe handling and exposure limits. Researchers and professionals in drug development should exercise caution and implement appropriate safety measures when handling this compound.

References

- 1. Page loading... [guidechem.com]

- 2. afirm-group.com [afirm-group.com]

- 3. Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin - Wikipedia [en.wikipedia.org]

- 5. Toxicology and risk assessment of coumarin: focus on human data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aboundchem.com [aboundchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sdc.org.uk [sdc.org.uk]

- 9. scialert.net [scialert.net]

Environmental Impact of Disperse Yellow 232 Discharge: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 232 (CAS No. 35773-43-4), a fluorescent yellow dye belonging to the coumarin (B35378) class, is utilized in the textile industry for dyeing synthetic fibers. The discharge of wastewater containing this dye into the environment is a significant concern due to the potential for ecotoxicity, persistence, and the formation of harmful degradation byproducts. This technical guide provides a comprehensive overview of the environmental impact of Disperse Yellow 232 discharge. Owing to a notable scarcity of publicly available empirical data specific to Disperse Yellow 232, this guide employs a read-across approach, leveraging data from structurally similar disperse and azo dyes to infer its likely environmental behavior and toxicity. This document details the physicochemical properties of Disperse Yellow 232, outlines its potential environmental fate and ecotoxicological effects, and provides standardized experimental protocols for its assessment. Furthermore, this guide presents logical workflows for environmental analysis and a hypothetical degradation pathway, visualized through Graphviz diagrams, to support further research and risk assessment.

Introduction

The textile industry is a major contributor to water pollution, with a significant portion of the dyes used in the dyeing process being released into wastewater. Disperse dyes, including Disperse Yellow 232, are characterized by their low water solubility and are applied to hydrophobic fibers from a fine aqueous dispersion. Their persistence in the environment, potential for bioaccumulation, and the possible carcinogenicity of their degradation products pose a considerable threat to aquatic ecosystems and human health.[1][2] This guide aims to provide a detailed technical resource for professionals involved in environmental research and drug development to understand and assess the environmental risks associated with Disperse Yellow 232.

Physicochemical Properties of Disperse Yellow 232

A thorough understanding of the physicochemical properties of a substance is fundamental to predicting its environmental fate and transport.

| Property | Value | Reference |

| Chemical Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [3] |

| CAS Number | 35773-43-4 | [4] |

| Deleted CAS Number | 129038-03-5 | [5] |

| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [6] |

| Molecular Weight | 368.81 g/mol | [6] |

| Appearance | Yellow powder | [1] |

| Melting Point | 195-196 °C | [6] |

| Water Solubility | Low (characteristic of disperse dyes) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.9 at 25℃ (Predicted) | [3] |

Environmental Fate and Transport

The environmental fate of Disperse Yellow 232 is governed by its low water solubility and moderate to high lipophilicity, as suggested by its predicted LogP value.

-

Bioaccumulation: The potential for bioaccumulation is related to the octanol-water partition coefficient (LogP). While a predicted LogP of 4.9 suggests a potential for bioaccumulation in aquatic organisms, the actual bioaccumulation will also depend on factors like metabolism and elimination rates within the organism. Specific bioaccumulation studies on Disperse Yellow 232 are not available.[7]

-

Sorption and Mobility: Due to its low water solubility, Disperse Yellow 232 is expected to have a strong affinity for organic matter in soil and sediment. This sorption will limit its mobility in the environment but increase its persistence in these compartments, making it available for benthic organisms.[1]

Ecotoxicological Profile

Quantitative ecotoxicity data for Disperse Yellow 232 is not available in the public domain.[7] Therefore, a qualitative assessment based on the general properties of disperse dyes is provided. Disperse dyes can be toxic to aquatic organisms, with effects ranging from acute lethality to chronic impacts on reproduction and development.[2] The breakdown products, particularly aromatic amines, can also exhibit significant toxicity.[9]

Table 1: Representative Ecotoxicity Data for Structurally Similar Disperse Dyes (Read-Across Approach)

| Test Organism | Endpoint | Concentration (mg/L) | Dye | Reference |

| Pimephales promelas (Fathead Minnow) | 96h LC50 | < 500 | General Disperse Dyes | [2] |

| Daphnia magna (Water Flea) | 48h EC50 | Not Available | - | - |

| Green Algae (Scenedesmus subspicatus) | 72h IC50 | Not Available | - | - |

Note: This table is for illustrative purposes and highlights the lack of specific data for Disperse Yellow 232. The provided value is a general threshold for aquatic toxicity classification.

Experimental Protocols

Standardized experimental protocols are crucial for assessing the environmental impact of chemical substances. The following are detailed methodologies based on OECD Guidelines for the Testing of Chemicals.

Ready Biodegradability - OECD 301

This set of guidelines provides six methods to screen for ready biodegradability in an aerobic aqueous medium. The CO₂ Evolution Test (OECD 301B) is a commonly used method.[10][11][12]

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the measurement of the CO₂ produced.

-

Inoculum: Activated sludge, sewage effluent, or surface water.

-

Test Duration: 28 days.

-

Analysis: The amount of CO₂ produced is determined by trapping it in a barium or sodium hydroxide (B78521) solution and titrating the remaining hydroxide, or by using a total organic carbon (TOC) analyzer.

-

Pass Level: A substance is considered readily biodegradable if the percentage of theoretical CO₂ evolution (ThCO₂) reaches 60% within a 10-day window during the 28-day test period. The 10-day window begins when 10% of the ThCO₂ has been produced.[11]

Acute Aquatic Toxicity

-

Principle: Fish are exposed to the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.

-

Test Species: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).

-

Test Conditions: A semi-static or flow-through system is recommended for substances that are unstable in the test medium.

-

Concentrations: A range of concentrations is tested to determine the LC50. A limit test at 100 mg/L can be performed initially.[13]

-

Principle: Daphnia magna are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

-

Test Organism: Daphnia magna.